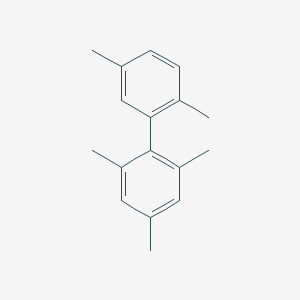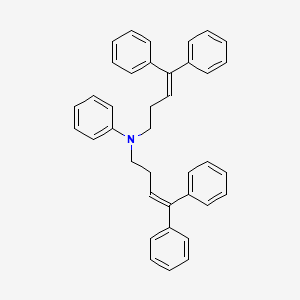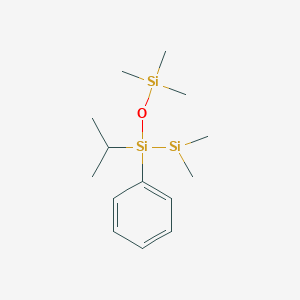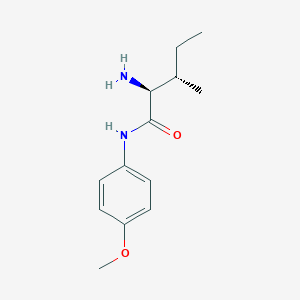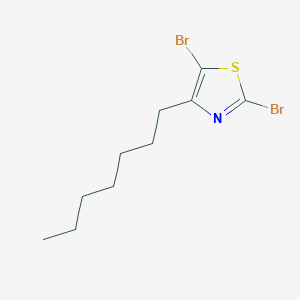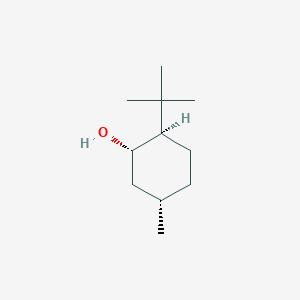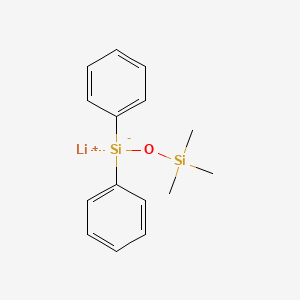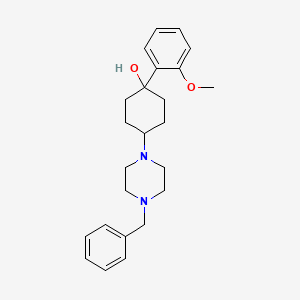
4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol is a complex organic compound that features a piperazine ring, a benzyl group, a methoxyphenyl group, and a cyclohexanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base.
Cyclohexanol Formation: The cyclohexanol moiety can be introduced via a Grignard reaction involving cyclohexanone and a suitable Grignard reagent.
Methoxyphenyl Group Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, to form ketones.
Reduction: Reduction reactions can convert the cyclohexanol moiety to a cyclohexane.
Substitution: The benzyl and methoxyphenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
作用机制
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The piperazine ring and benzyl group are often involved in binding to the active site of the target protein, while the methoxyphenyl group may enhance the compound’s affinity and specificity.
相似化合物的比较
Similar Compounds
4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol: Lacks the methoxy group, which may affect its biological activity.
4-(4-Methylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol: Has a methyl group instead of a benzyl group, potentially altering its binding properties.
4-(4-Benzylpiperazin-1-yl)-1-(2-hydroxyphenyl)cyclohexan-1-ol: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and solubility.
Uniqueness
The presence of both the benzyl and methoxyphenyl groups in 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol may confer unique binding properties and biological activities compared to similar compounds. These structural features can enhance the compound’s ability to interact with specific biological targets, making it a valuable molecule for further research and development.
属性
CAS 编号 |
546084-31-5 |
|---|---|
分子式 |
C24H32N2O2 |
分子量 |
380.5 g/mol |
IUPAC 名称 |
4-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C24H32N2O2/c1-28-23-10-6-5-9-22(23)24(27)13-11-21(12-14-24)26-17-15-25(16-18-26)19-20-7-3-2-4-8-20/h2-10,21,27H,11-19H2,1H3 |
InChI 键 |
ICRFQHIHBABBNS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2(CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


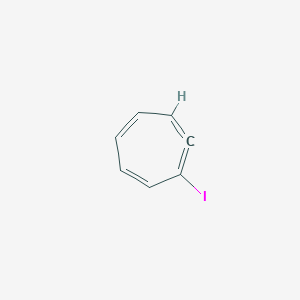
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
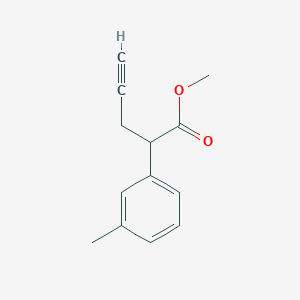
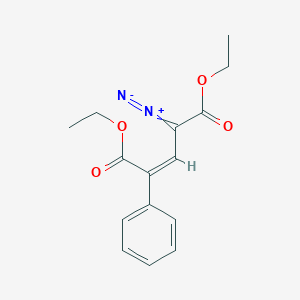
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
